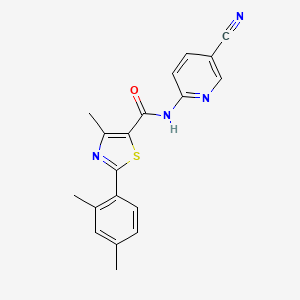![molecular formula C12H12O4 B7659558 [(1-Oxoindan-5-yl)oxy]acetic acid methyl ester](/img/structure/B7659558.png)
[(1-Oxoindan-5-yl)oxy]acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Oxoindan-5-yl)oxy]acetic acid methyl ester typically involves the esterification of [(1-Oxoindan-5-yl)oxy]acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Oxoindan-5-yl)oxy]acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(1-Oxoindan-5-yl)oxy]acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1-Oxoindan-5-yl)oxy]acetic acid methyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
[(1-Oxoindan-5-yl)oxy]acetic acid methyl ester can be compared with other similar compounds such as:
Indole-3-acetic acid: A plant hormone with similar structural features.
Indan-1-one derivatives: Compounds with a similar indanone core structure.
Acetic acid esters: Compounds with ester functional groups.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
methyl 2-[(1-oxo-2,3-dihydroinden-5-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-12(14)7-16-9-3-4-10-8(6-9)2-5-11(10)13/h3-4,6H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVMIQZITPSCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(6-Ethoxypyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7659476.png)
![3,4-difluoro-N-[2-oxo-2-[2-(1,3-thiazol-2-yl)propan-2-ylamino]ethyl]benzamide](/img/structure/B7659490.png)
![N-[2-[[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]thiophene-3-carboxamide](/img/structure/B7659500.png)
![4-[3-[[1-(2-Hydroxycyclohexyl)piperidin-4-yl]amino]butyl]phenol](/img/structure/B7659502.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-ethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7659503.png)
![1-(2,2,2-Trifluoroethyl)-3-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]piperidin-2-one](/img/structure/B7659509.png)
![N-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1-(2,2,2-trifluoroethyl)pyrazol-3-amine](/img/structure/B7659519.png)
![1-[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7659527.png)
![1-(1-Methylpyrazol-3-yl)-3-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]piperidin-2-one](/img/structure/B7659528.png)

![1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7659539.png)
![[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-(4-methyl-2,3-dihydroquinoxalin-1-yl)methanone](/img/structure/B7659550.png)
![2-[5-[1-[(4-Chloro-2-methylphenyl)methyl]piperidin-4-yl]pyrazol-1-yl]ethanol](/img/structure/B7659567.png)
![4-methoxy-N-[3-(piperidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B7659570.png)
